An In-Depth Technical Guide to 2-(Tert-butoxy)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(Tert-butoxy)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tert-butoxy)aniline, a substituted aniline derivative, is a valuable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique structural features, combining a reactive amino group with a sterically bulky tert-butoxy protecting group, offer chemists precise control over synthetic pathways. This guide provides a comprehensive overview of the core chemical and physical properties of 2-(Tert-butoxy)aniline, its synthesis and reactivity, and its applications, with a focus on providing actionable insights for laboratory and development settings.
Core Properties of 2-(Tert-butoxy)aniline
The fundamental properties of 2-(Tert-butoxy)aniline are summarized below, providing a critical foundation for its use in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 127517-27-5 | [] |
| Molecular Formula | C₁₀H₁₅NO | [] |
| Molecular Weight | 165.23 g/mol | [] |
| IUPAC Name | 2-((2-methylpropan-2-yl)oxy)aniline | [] |
| Canonical SMILES | CC(C)(C)OC1=CC=CC=C1N | [] |
| Physical Form | Not explicitly stated, but anilines are typically liquids or low-melting solids. | |
| Boiling Point | Data not available. | |
| Melting Point | Data not available. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents. | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2][3] |
Synthesis and Reactivity
The synthesis of 2-(Tert-butoxy)aniline can be approached through several routes, with the etherification of 2-aminophenol being a common strategy.
Synthetic Workflow: Etherification of 2-Aminophenol
A prevalent method for the synthesis of 2-(Tert-butoxy)aniline involves the reaction of 2-aminophenol with a source of a tert-butyl group, such as isobutylene, in the presence of an acid catalyst. This reaction leverages the nucleophilicity of the hydroxyl group of 2-aminophenol.
Caption: Synthesis of 2-(Tert-butoxy)aniline via etherification.
Experimental Protocol: Synthesis of 2-(Tert-butoxy)aniline from 2-Aminophenol
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Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-aminophenol in a suitable aprotic solvent (e.g., dichloromethane or tert-butyl methyl ether).
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Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst.
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Isobutylene Introduction: Cool the mixture and introduce a controlled amount of isobutylene gas or liquid.
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Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 50 to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench the catalyst with a base (e.g., sodium bicarbonate solution).
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Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity of the Amino Group
The amino group of 2-(Tert-butoxy)aniline exhibits typical reactivity for anilines, participating in a variety of important transformations.
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N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities.
Experimental Protocol: N-Acetylation of 2-(Tert-butoxy)aniline
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Dissolution: Dissolve 2-(Tert-butoxy)aniline in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
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Base Addition: Add a base, such as triethylamine or pyridine, to scavenge the acidic byproduct.
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Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride to the solution at 0°C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
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Buchwald-Hartwig Amination: As a primary amine, 2-(Tert-butoxy)aniline is a suitable coupling partner in palladium-catalyzed Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides or triflates. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex diarylamines.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The tert-butoxy group is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. This is due to the lone pairs on the oxygen atom that can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. The amino group is also a strong activating and ortho-, para-directing group. The interplay of these two groups, along with the steric hindrance from the bulky tert-butyl group, will influence the regioselectivity of electrophilic substitution reactions.
Caption: Directing effects in electrophilic aromatic substitution.
Applications in Drug Discovery and Development
Substituted anilines are ubiquitous in medicinal chemistry, and 2-(Tert-butoxy)aniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. The tert-butoxy group can act as a protecting group for the phenolic hydroxyl, which can be deprotected under acidic conditions at a later synthetic stage. Furthermore, the lipophilic nature of the tert-butyl group can be exploited to modulate the pharmacokinetic properties of a drug candidate.
The aniline moiety itself is a common pharmacophore found in a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The ability to functionalize both the amino group and the aromatic ring of 2-(Tert-butoxy)aniline makes it a versatile scaffold for generating libraries of compounds for high-throughput screening.
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]
Hazard Statements (General for similar anilines):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Conclusion
2-(Tert-butoxy)aniline is a strategically important building block for organic synthesis, offering a combination of a reactive amino group and a bulky, cleavable tert-butoxy group. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, is significant. A thorough understanding of its properties, reactivity, and safe handling is paramount for its effective and responsible use in research and development.
